Rifampicin

Description

Properties

IUPAC Name |

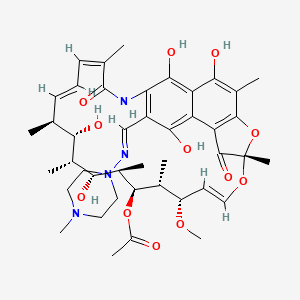

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-WLSIYKJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021244 | |

| Record name | Rifampicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1X10-34 mm Hg at 25 °C /Estimated/ | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red to orange platelets from acetone, Red-brown crystalline powder | |

CAS No. |

13292-46-1 | |

| Record name | Rifampin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rifampicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rifampicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifampicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes 183-188 °C | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Rifampicin mechanism of action on bacterial RNA polymerase

An In-depth Technical Guide to the Mechanism of Action of Rifampicin on Bacterial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a cornerstone in the treatment of tuberculosis and other bacterial infections, exerts its potent bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP). This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's inhibitory action. It details the structural basis of the drug-enzyme interaction, the kinetics of binding and inhibition, and the genetic basis of clinical resistance. Furthermore, this document outlines the key experimental protocols that have been instrumental in elucidating this mechanism, offering a valuable resource for researchers in microbiology and drug development.

Introduction: this compound and the Bacterial RNA Polymerase

This compound is a semi-synthetic derivative of rifamycin, a class of antibiotics produced by the bacterium Amycolatopsis rifamycinica. Its broad-spectrum efficacy, particularly against Mycobacterium tuberculosis, is due to its highly specific inhibition of bacterial RNA polymerase, the central enzyme responsible for transcribing genetic information from DNA to RNA.[1][2][3] Bacterial RNAP is a multi-subunit complex, typically consisting of a core enzyme (α₂ββ'ω) and a dissociable sigma (σ) factor that confers promoter specificity.[4] this compound's selectivity for the prokaryotic enzyme over its mammalian counterparts makes it an effective therapeutic agent.[2]

The primary target of this compound is the β subunit of the bacterial RNAP, which is encoded by the rpoB gene.[5][6] By binding to this subunit, this compound effectively halts the process of transcription, leading to a cessation of protein synthesis and ultimately, bacterial cell death.[2][7]

The Molecular Mechanism of Inhibition

The inhibitory action of this compound is not on the binding of RNAP to promoter DNA or the formation of the first phosphodiester bond. Instead, it acts at a very specific step in the transcription initiation cycle.

The this compound Binding Site

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the this compound binding site.[8][9] The drug occupies a deep pocket within the DNA/RNA channel of the RNAP β subunit, approximately 12 Å away from the enzyme's active site Mg²⁺ ion.[1][8] This pocket is strategically located where the nascent RNA transcript would typically exit the enzyme complex. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions with conserved amino acid residues of the β subunit.[10]

Steric Occlusion Model

The prevailing mechanism of action is the steric occlusion model.[1][8] After the formation of a dinucleotide (a 2-nucleotide RNA chain), RNAP must translocate along the DNA template to add the next nucleotide. This compound, bound within its pocket, acts as a physical barrier. It directly blocks the path of the elongating RNA transcript, preventing it from extending beyond a length of 2-3 nucleotides.[1][5][6] This steric clash halts further elongation, leading to the release of these short, abortive RNA transcripts and effectively shutting down productive transcription initiation.[8][11] The enzyme remains trapped at the promoter in an open complex, unable to escape and proceed to the elongation phase.[8]

Quantitative Analysis of the this compound-RNAP Interaction

The interaction between this compound and bacterial RNAP has been quantified through various biochemical assays, providing critical data for understanding its potency and the effects of resistance mutations.

Binding Affinity and Inhibition Constants

This compound binds to susceptible bacterial RNAP with high affinity. The equilibrium constant (Keq) for the E. coli RNAP-rifampicin complex is approximately 10⁻⁹ M at 37°C, indicating a very stable interaction.[5] The potency of inhibition is often measured as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme Source | RNAP Genotype | IC₅₀ for this compound (µM) | Reference |

| Escherichia coli | Wild-Type (WT) | ~0.02 | [11] |

| Escherichia coli | D516V mutant | 2.5 | [10] |

| Escherichia coli | H526Y mutant | > 200 | [10] |

| Escherichia coli | S531L mutant | 30 | [10] |

| Mycobacterium tuberculosis | Wild-Type (WT) | 0.2 | [10] |

| Mycobacterium tuberculosis | D516V mutant | 15 | [10] |

| Mycobacterium tuberculosis | H526Y mutant | > 200 | [10] |

| Mycobacterium tuberculosis | S531L mutant | 150 | [10] |

| Table 1: Comparative IC₅₀ values of this compound for wild-type and common rpoB mutant RNA polymerases from E. coli and M. tuberculosis. Data derived from in vitro transcription assays.[10][11] |

Minimum Inhibitory Concentrations (MIC)

In a clinical context, the effectiveness of an antibiotic is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. MIC values correlate with the biochemical IC₅₀ data and the specific rpoB mutation present in the bacterial strain.

| M. tuberculosis rpoB Mutation | This compound Resistance Level | Typical MIC Range (µg/mL) | Reference |

| Wild-Type (Susceptible) | - | < 1 | [12] |

| D435V (E. coli D516V) | Moderate | 16 - 64 | [12] |

| H445D/Y/R (E. coli H526Y) | High | ≥ 128 | [12] |

| S450L (E. coli S531L) | High | ≥ 128 | [12] |

| Table 2: Correlation between common M. tuberculosis rpoB mutations (using M. tuberculosis numbering) and the level of this compound resistance as determined by MIC assays.[12] |

Structural Basis of this compound Resistance

The clinical utility of this compound is threatened by the emergence of resistant bacterial strains. Over 90% of this compound-resistant clinical isolates of M. tuberculosis have mutations in the rpoB gene, specifically within an 81-bp region known as the this compound Resistance-Determining Region (RRDR).[13] These mutations alter the this compound binding pocket, reducing the drug's affinity for RNAP.

Structural analyses of mutant RNAPs reveal distinct mechanisms of resistance:

-

H526Y (H445Y in Mtb): The substitution of histidine with the bulkier tyrosine residue reshapes the binding pocket, creating a significant steric conflict that physically prevents this compound from binding effectively.[10][11] This mutation typically confers a very high level of resistance.[10][11]

-

S531L (S450L in Mtb): This is the most common resistance mutation. The S531L substitution does not cause a major steric clash directly. Instead, upon this compound binding, it leads to a disordering of a key structural element called fork loop 2.[10] This disruption destabilizes the drug-enzyme complex, effectively reducing this compound's binding affinity.[10]

-

D516V (D435V in Mtb): This mutation does not cause a significant structural rearrangement. However, it dramatically alters the electrostatic surface potential of the binding pocket, changing a negatively charged residue to a neutral one, which is unfavorable for this compound binding.[10]

Key Experimental Protocols

The detailed understanding of this compound's mechanism of action has been built upon several key experimental techniques.

In Vitro Transcription Inhibition Assay

This assay directly measures the effect of this compound on RNAP activity and is used to determine IC₅₀ values.

-

Principle: A linear DNA template containing a specific promoter is incubated with purified RNAP holoenzyme to allow the formation of open promoter complexes. Nucleoside triphosphates (NTPs), including one that is radioactively labeled (e.g., α-³²P-UTP), are added to initiate transcription. The reaction is stopped, and the resulting RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the full-length transcript band is quantified to measure enzyme activity.

-

Methodology Outline:

-

Open Complex Formation: Purified RNAP holoenzyme is incubated with a linear DNA template (e.g., a PCR product containing the λ PR promoter) at 37°C in a transcription buffer (containing Tris-HCl, MgCl₂, KCl).[10][14]

-

Inhibition: Varying concentrations of this compound are added to the reaction and incubated.

-

Initiation & Elongation: A mix of all four NTPs, including [α-³²P]UTP, is added to start the reaction. For single-round transcription assays, an inhibitor of re-initiation like heparin is often included with the NTPs.[14]

-

Termination: The reaction is incubated for a set time (e.g., 20 minutes) at 37°C and then stopped by adding a stop solution containing formamide, EDTA, and loading dyes.[14]

-

Analysis: Samples are heated and loaded onto a sequencing gel. The amount of radiolabeled RNA transcript is quantified using a phosphorimager.

-

IC₅₀ Calculation: The percentage of inhibition at each this compound concentration is plotted, and the IC₅₀ value is determined from the resulting dose-response curve.[10]

-

X-ray Crystallography of the RNAP-Rifampicin Complex

This structural biology technique provides atomic-level detail of the drug-enzyme interaction.

-

Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passing through a single, ordered crystal of the molecule of interest.

-

Methodology Outline:

-

Protein Purification: Large quantities of highly pure RNAP holoenzyme (wild-type or mutant) are prepared.[10]

-

Crystallization: The purified RNAP is crystallized, typically using vapor diffusion. A droplet containing the protein solution is mixed with a crystallization solution (e.g., containing HEPES buffer, calcium acetate, and PEG 400) and allowed to equilibrate against a larger reservoir of the same solution.[15]

-

Complex Formation: Crystals of RNAP are soaked in a solution containing a high concentration of this compound (e.g., 1-2 mM) to allow the drug to diffuse into the crystal and bind to the enzyme.[10]

-

Data Collection: The drug-soaked crystal is flash-frozen in liquid nitrogen and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to calculate an electron density map, into which the atomic model of the RNAP-rifampicin complex is built and refined.[10]

-

Site-Directed Mutagenesis of rpoB

This genetic engineering technique is used to create specific resistance mutations in the rpoB gene to study their effects on RNAP function and this compound sensitivity.

-

Principle: A plasmid containing the wild-type rpoB gene is used as a template for a polymerase chain reaction (PCR) with mutagenic primers. These primers are complementary to the template except for a mismatch that introduces the desired mutation.

-

Methodology Outline:

-

Primer Design: Two complementary oligonucleotide primers are designed. Both primers contain the desired mutation (e.g., changing a serine codon to a leucine codon) and are typically 25-45 bases long with the mutation in the center.[16]

-

PCR Amplification: A PCR is performed using a high-fidelity DNA polymerase (like Pfu) with the plasmid template and the mutagenic primers. The polymerase replicates the entire plasmid, incorporating the primers and thus the mutation into the new strands.[17]

-

Template Digestion: The PCR product contains a mix of the original, methylated parental plasmid DNA and the newly synthesized, unmethylated mutant DNA. The enzyme DpnI is added, which specifically digests methylated DNA, thereby eliminating the parental template.[18]

-

Transformation: The remaining nicked, circular mutant DNA is transformed into competent E. coli cells. The cells' repair machinery seals the nicks.

-

Verification: Plasmids are isolated from the resulting colonies, and the rpoB gene is sequenced to confirm the presence of the desired mutation.

-

Conclusion and Future Directions

The mechanism of action of this compound is a well-established paradigm of specific enzyme inhibition. It binds to a conserved pocket on the β subunit of bacterial RNA polymerase and sterically prevents the elongation of the nascent RNA chain beyond 2-3 nucleotides. This detailed molecular understanding, enabled by decades of genetic, biochemical, and structural studies, has been crucial for its clinical use and for comprehending the rapid emergence of resistance.

For drug development professionals, the this compound-RNAP interaction serves as a powerful case study. The existence of a binding pocket separate from the highly conserved active site highlights the potential for developing allosteric inhibitors. Furthermore, the detailed structural knowledge of how resistance mutations alter this pocket provides a roadmap for designing next-generation rifamycin derivatives or entirely new classes of antibiotics that can overcome existing resistance mechanisms. Future research will likely focus on leveraging this knowledge to create compounds that are less susceptible to resistance, have improved pharmacokinetic properties, and can effectively combat multidrug-resistant bacterial pathogens.

References

- 1. Kinetic studies of the interaction between this compound and DNA-dependent RNA polymerase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the kinetics of the this compound-RNA-polymerase complex. Differences between crude and purified enzyme fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S1 Mapping - National Diagnostics [nationaldiagnostics.com]

- 4. Using cryo-EM to uncover mechanisms of bacterial transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What the Hel: recent advances in understanding this compound resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural mechanism for this compound inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure of Escherichia coli σ70 RNA polymerase and promoter DNA complex revealed a role of σ non-conserved region during the open complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of RNA Polymerase by this compound and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Mutations Conferring Resistance to Rifampin in Mycobacterium tuberculosis Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 18. bio.libretexts.org [bio.libretexts.org]

The Dawn of Ansamycins: A Technical Guide to the Discovery and Origin of Rifamycin Antibiotics

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of rifamycin antibiotics, a class of compounds that has revolutionized the treatment of mycobacterial infections. Addressed to researchers, scientists, and drug development professionals, this document delves into the seminal research that led to their isolation, the intricate biosynthetic pathways, and the key experimental protocols for their production and characterization.

Executive Summary

The discovery of rifamycins in 1957 marked a pivotal moment in the fight against tuberculosis and other mycobacterial diseases. Isolated from the bacterium Amycolatopsis mediterranei, these ansamycin antibiotics exhibit a unique mechanism of action, inhibiting bacterial DNA-dependent RNA polymerase. This guide traces the journey from the initial soil sample to the development of clinically indispensable drugs like rifampicin. It provides a detailed look at the scientific endeavors, the biosynthetic machinery of the producing organism, and the methodologies that underpin our understanding of this vital class of antibiotics.

The Discovery of Rifamycins: A Historical Perspective

Rifamycins were first isolated in 1957 at the Lepetit Pharmaceuticals research laboratory in Milan, Italy, by a team of scientists led by Piero Sensi and including Maria Teresa Timbal and Pinhas Margalith.[1][2][3] The discovery originated from a soil sample collected in a pine forest near St. Raphael on the French Riviera.[2] The producing microorganism was initially identified as Streptomyces mediterranei, but its classification has since been revised to Nocardia mediterranea and, more recently, to Amycolatopsis mediterranei.[1][2]

The initial fermentation of A. mediterranei yielded a complex of related substances.[4] The first to be isolated in a stable, crystalline form was Rifamycin B, which, despite its limited antibacterial activity, proved to be a crucial precursor for the semi-synthesis of more potent derivatives.[1][4] A key breakthrough was the observation that Rifamycin B could be converted to the highly active Rifamycin S, which in turn could be reduced to Rifamycin SV, the first derivative to see clinical use.[1] The name "rifamycin" was inspired by the French film "Rififi," reflecting a naming convention for new compounds at the Lepetit laboratory.[1][5]

Figure 1: A timeline of the key events in the discovery and development of rifamycin antibiotics.

Biosynthesis of Rifamycins

The biosynthesis of rifamycins is a complex process orchestrated by a large gene cluster in A. mediterranei.[6][7] The pathway commences with a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway.[7][8][9] The polyketide backbone is then assembled by a type I polyketide synthase (PKS) through the sequential addition of acetate and propionate units.[7][8] The initial polyketide product, proansamycin X, undergoes a series of post-PKS modifications, including oxidative cleavage, to yield the various rifamycin structures, with Rifamycin B being a key product.[7][8][10]

Figure 2: A simplified overview of the biosynthetic pathway of rifamycins.

Quantitative Data

Fermentation Yields

The production of rifamycins by A. mediterranei is highly dependent on the strain and fermentation conditions. Through strain improvement and process optimization, particularly in fed-batch fermentation, significant yields have been achieved.

| Antibiotic | Fermentation Mode | Reported Yield (g/L) | Reference(s) |

| Rifamycin B | Shake Flask | 0.5 - 1.2 | |

| Rifamycin B | Shake Flask (Optimized) | 1.95 - 2.92 | |

| Rifamycin B | Fed-Batch (Shake Flask) | 14.3 | |

| Rifamycin B | Fed-Batch (Lab Fermentor) | 17.17 - 24.8 | [9] |

| Rifamycin SV | Submerged Fermentation | up to 4.32 | [1] |

| Rifamycin SV | Submerged Fermentation (Optimized) | 5.32 | [1] |

Antimicrobial Activity

Rifamycins exhibit potent activity against a range of bacteria, most notably Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key rifamycin derivatives against selected pathogens.

| Antibiotic | Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| This compound | Mycobacterium tuberculosis | - | - | 0.5 (breakpoint) | [11][12] |

| This compound | Mycobacterium avium complex (MAC) | 0.125 - 16 | 8 | - | [13] |

| Rifabutin | Mycobacterium avium complex (MAC) | ≤0.25 - 16 | 0.25 | 0.5 | [8][13] |

| Rifabutin | M. abscessus | - | 4 - 8 | 16 | [8] |

| Rifaximin | Escherichia coli (sensitive strains) | 0.125 - 16 | 4 | 8 | [5][14] |

| Rifaximin | Escherichia coli (resistant strains) | >1024 | - | - | [5] |

Experimental Protocols

Fermentation of Amycolatopsis mediterranei for Rifamycin B Production

This protocol provides a generalized procedure for the submerged fermentation of A. mediterranei to produce Rifamycin B.

1. Inoculum Preparation:

-

Select typical orange-red, rosette-shaped colonies of A. mediterranei from a suitable agar medium (e.g., Bennett's agar).

-

Inoculate a 250 mL flask containing 50 mL of seed medium.

-

Seed Medium Example (g/L): Glucose 20, Soybean Meal 20, Peptone 10, Yeast Extract 2, CaCO₃ 2, NaCl 2. Adjust pH to 7.0.[6]

-

Incubate at 28°C on a rotary shaker at 250 rpm for 48-72 hours.[6][15]

2. Production Fermentation:

-

Prepare the production medium in a sterilized fermentor.

-

Production Medium Example (g/L): Glucose 45, (NH₄)₂SO₄ 9.6, KH₂PO₄ 2.4, K₂HPO₄ 6.0, MgSO₄·7H₂O 1.0. Adjust pH to 6.5.

-

Inoculate the production fermentor with 5-10% (v/v) of the seed culture.[6][16]

-

Maintain fermentation conditions:

-

Temperature: 28°C

-

pH: Control at 6.5 for the first 3 days, then adjust to 7.0 for the remainder of the fermentation.

-

Aeration: 1.5 vvm (volume of air per volume of medium per minute) for the first 3 days, then control dissolved oxygen (DO) at 30% saturation.

-

Agitation: 500 rpm (will vary with fermentor geometry).

-

-

Fermentation is typically carried out for 8-10 days.[15]

-

For fed-batch processes, sterile glucose solutions and other nutrients (e.g., uracil) can be added at specific time points to enhance productivity.

Isolation and Purification of Rifamycin B

1. Broth Processing:

-

At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.[6]

2. Solvent Extraction:

-

Acidify the clarified supernatant to pH 2.0 with a suitable acid (e.g., HCl).

-

Extract the acidified broth with an equal volume of an organic solvent such as butyl acetate or ethyl acetate. Repeat the extraction to maximize recovery.[6]

3. Back Extraction:

-

Collect the organic phases and back-extract the Rifamycin B into an alkaline aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0).[6]

4. Purification:

-

Re-acidify the aqueous phase to pH 2.0 and re-extract with an organic solvent.

-

Concentrate the organic phase under reduced pressure.

-

Induce crystallization of Rifamycin B by adding a non-polar solvent (e.g., hexane) and cooling.

-

Collect the crystalline Rifamycin B by filtration and dry under vacuum.

Quantification of Rifamycin B by UV-Visible Spectrophotometry

This protocol is based on the differential spectrophotometric method to enhance specificity in complex mixtures like fermentation broths.

1. Reagents:

-

Phosphate Buffer: 0.1 M, pH 7.3.

-

Rifamycin B Stock Solution: Prepare a 100 µg/mL stock solution by dissolving a known amount of Rifamycin B reference standard in a small volume of methanol and diluting with phosphate buffer.

-

Acetate Buffer: Prepare a suitable acetate buffer.

-

Sodium Nitrite Solution: 0.1% (w/v) sodium nitrite in acetate buffer.

2. Procedure:

-

Sample Preparation: Clarify the fermentation broth by centrifugation or filtration. Dilute the supernatant with acetate buffer to an expected concentration within the calibration range.

-

Calibration Standards: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with acetate buffer.

-

Measurement:

-

For each standard and sample, prepare two tubes: a "Sample Tube" and a "Blank Tube".

-

To the "Sample Tube," add 0.1 mL of the standard or diluted sample to 5 mL of acetate buffer.

-

To the "Blank Tube," add 0.1 mL of the same standard or diluted sample to 5 mL of the 0.1% sodium nitrite solution.

-

Set the spectrophotometer to 425 nm.

-

For each concentration, use the corresponding "Blank Tube" to zero the instrument.

-

Immediately measure the absorbance of the corresponding "Sample Tube".[17]

-

3. Calculation:

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Determine the concentration of Rifamycin B in the unknown sample using the linear regression equation of the calibration curve.

Figure 3: A generalized experimental workflow for the production and isolation of Rifamycin B.

Conclusion

The discovery and development of rifamycin antibiotics stand as a testament to the power of natural product screening and the subsequent ingenuity of medicinal chemistry. From a soil microorganism to a cornerstone of modern chemotherapy, the journey of rifamycins has provided invaluable tools in the fight against infectious diseases. This technical guide has provided an in-depth overview of the historical context, biosynthetic origins, and key experimental methodologies related to these remarkable compounds. It is our hope that this information will serve as a valuable resource for researchers and professionals in the field, fostering further innovation in the development of new and improved antimicrobial agents.

References

- 1. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. In vitro activity of rifaximin against clinical isolates of Escherichia coli and other enteropathogenic bacteria isolated from travellers returning to the UK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rifaximin Resistance in Escherichia coli Associated with Inflammatory Bowel Disease Correlates with Prior Rifaximin Use, Mutations in rpoB, and Activity of Phe-Arg-β-Naphthylamide-Inhibitable Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Rifamycin Biosynthesis [faculty.washington.edu]

- 8. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]

- 11. Minimal inhibitory concentrations of isoniazid, rifampin, ethambutol, and streptomycin against Mycobacterium tuberculosis strains isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ovid.com [ovid.com]

- 17. benchchem.com [benchchem.com]

Rifampicin: An In-depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a semi-synthetic derivative of rifamycin, has been a cornerstone in the treatment of various bacterial infections for decades. Its potent bactericidal activity, particularly against mycobacteria, is well-established. However, its efficacy extends to a broad range of Gram-positive bacteria, making it a critical agent in managing infections caused by these organisms. This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant Gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.

Spectrum of Activity: Quantitative Analysis

The in vitro activity of this compound against a variety of Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Staphylococcus aureus | ≤0.002 - >128 | 0.015 | - | Includes both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. High-level resistance (MIC ≥ 4 µg/mL) is frequently observed.[1][2] |

| Streptococcus pneumoniae | 0.008 - >32 | 0.012 | 0.023 | High-level resistance is defined as MIC ≥4 mg/liter, while low-level resistance is in the range of ≥0.5 and <4 mg/liter.[3][4][5] |

| Enterococcus faecalis | 1 - 16 | 4 | - | Some studies report a median MIC of approximately 0.8 µg/mL. Resistance can emerge rapidly. |

| Enterococcus faecium | 1 - >64 | - | - | Generally exhibits higher resistance levels compared to E. faecalis. |

| Listeria monocytogenes | 0.06 - >32 | - | - | Wild-type strains are typically susceptible, with resistant mutants showing a wide range of MICs.[6][7] |

| Clostridium difficile | ≤0.002 - >256 | - | - | Both susceptible (MIC ≤0.002 µg/mL) and highly resistant (MIC >32 µg/mL) populations exist.[8][9][10] |

| Bacillus subtilis | <0.1 | - | - | Wild-type strains are generally susceptible.[11] |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[8] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis.

Signaling Pathway of this compound's Action

Resistance to this compound in Gram-positive bacteria primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the binding site of this compound, reducing its affinity for the enzyme and thereby rendering it ineffective.

Development of this compound Resistance

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for determining the MIC of this compound against Gram-positive bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

1. Preparation of this compound Stock Solution:

-

Weigh a precise amount of this compound powder.

-

Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, to create a high-concentration stock solution (e.g., 1280 µg/mL).[12] For a 50 mg/mL stock in DMSO, dissolve 0.5 g of this compound in 10 mL of DMSO.[8] This stock solution can be stored at -20°C for up to one year.[7][8]

2. Inoculum Preparation:

-

From a pure, overnight culture on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] A 0.5 McFarland standard is prepared by mixing 0.05 mL of 1.175% barium chloride dihydrate (BaCl₂·2H₂O) with 9.95 mL of 1% sulfuric acid (H₂SO₄).[3] The absorbance of the standard should be between 0.08 and 0.13 at 625 nm.[3]

3. Microtiter Plate Preparation and Inoculation:

-

Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 to 0.06 µg/mL).

-

Dilute the standardized bacterial suspension (from step 2) in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.

-

Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

4. Incubation:

-

Seal the microtiter plate to prevent evaporation.

-

Incubate at 35-37°C for 16-20 hours in ambient air.[12]

5. Reading and Interpretation of Results:

-

The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., no turbidity) as detected by the unaided eye.[12] Compare the growth in each well to the growth control well.

Experimental Workflow: Broth Microdilution

Agar Dilution Method

This method involves incorporating this compound into an agar medium, which is then inoculated with the test organism. It is considered a reference method for many bacteria.

1. Preparation of this compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add each dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.[12]

-

Include a drug-free control plate (growth control).

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation:

-

Using a multipoint inoculator (replicator), spot a standardized inoculum of approximately 1-2 x 10⁴ CFU onto the surface of each agar plate.[12]

4. Incubation:

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.[12]

5. Reading and Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.[12]

Conclusion

This compound remains a potent antibiotic against a wide array of Gram-positive bacteria. However, the emergence of resistance is a significant clinical concern. Standardized susceptibility testing, using methods such as broth microdilution and agar dilution, is crucial for guiding appropriate therapeutic use and for ongoing surveillance of resistance patterns. A thorough understanding of its mechanism of action and the genetic basis of resistance is essential for the development of strategies to preserve the efficacy of this important antimicrobial agent and for the discovery of novel therapeutics.

References

- 1. microbiologyclass.net [microbiologyclass.net]

- 2. dickwhitereferrals.com [dickwhitereferrals.com]

- 3. altuner.me [altuner.me]

- 4. food.dtu.dk [food.dtu.dk]

- 5. nih.org.pk [nih.org.pk]

- 6. eLabProtocols - browse [elabinventory.com]

- 7. How to make a 50 mg/ml this compound Stock Solution [protocols.io]

- 8. goldbio.com [goldbio.com]

- 9. microbesinfo.com [microbesinfo.com]

- 10. idexx.dk [idexx.dk]

- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Molecular Basis of Rifampicin's Selective Inhibition of Prokaryotic RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, exhibits remarkable selectivity for prokaryotic RNA polymerase (RNAP) over its eukaryotic counterparts. This specificity is fundamental to its clinical efficacy and low host toxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this selectivity. We will delve into the structural disparities between prokaryotic and eukaryotic RNAPs, pinpoint the precise this compound binding site on the bacterial enzyme, and elucidate the inhibitory action of the drug. Furthermore, this guide presents a compilation of quantitative data on this compound's activity against wild-type and resistant bacterial strains, alongside detailed protocols for key experimental techniques used to investigate these interactions. Visualizations of the mechanism of action, experimental workflows, and the structural basis for selectivity are provided to facilitate a comprehensive understanding.

Introduction

The imperative for selective toxicity is a guiding principle in the development of antimicrobial agents. This compound, a member of the rifamycin class of antibiotics, exemplifies this principle through its potent inhibition of bacterial transcription while leaving the host's transcriptional machinery largely unaffected. This selectivity arises from subtle yet critical structural differences in the RNA polymerase enzymes of prokaryotes and eukaryotes. Understanding the molecular basis of this specificity is paramount for the rational design of novel antibiotics and for combating the growing threat of antimicrobial resistance.

This guide will provide a detailed examination of the structural and functional aspects of this compound's interaction with prokaryotic RNAP, offering a valuable resource for researchers in microbiology, structural biology, and drug discovery.

The Mechanism of this compound Action and the Structural Basis for Selectivity

This compound's bactericidal activity stems from its ability to bind to the β subunit of bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] This binding event does not prevent the initiation of transcription but rather physically obstructs the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[3][4] This steric hindrance prevents the formation of a stable transcription elongation complex, leading to the cessation of RNA synthesis and ultimately, bacterial cell death.[5]

The this compound binding pocket is situated deep within the DNA/RNA channel of the RNAP β subunit, approximately 12 Å away from the enzyme's active site.[4][6] The remarkable selectivity of this compound is attributed to significant differences in the amino acid residues that constitute this binding pocket in prokaryotic versus eukaryotic RNAPs. The binding affinity of this compound for prokaryotic RNAP is substantially higher than for its eukaryotic counterparts.[7][8]

Below is a diagram illustrating the mechanism of this compound inhibition.

The key to this compound's selectivity lies in the amino acid sequence of the binding pocket. Below is a conceptual representation of the structural differences.

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). These values vary depending on the bacterial species, the specific mutation in the rpoB gene (in the case of resistant strains), and the particular rifamycin compound being tested.

Table 1: IC50 Values of this compound for Wild-Type and Mutant RNA Polymerases

| Organism | RNAP Type | rpoB Mutation | This compound IC50 (µg/mL) | Reference |

| Escherichia coli | Wild-Type | - | <0.1 | [3] |

| Escherichia coli | Mutant | H526Y | >100 | [3] |

| Escherichia coli | Mutant | D516V | 1.0 | [3] |

| Escherichia coli | Mutant | S531F | 8.0 | [3] |

| Mycobacterium tuberculosis | Wild-Type | - | ~0.02 (20 nM) | [7] |

| Mycobacterium tuberculosis | Mutant | D435V | 880 µM | [9] |

| Mycobacterium tuberculosis | Mutant | H445Y | >2 mM | [9] |

| Mycobacterium tuberculosis | Mutant | S450L | 789 µM | [9] |

Table 2: MIC of this compound for Mycobacterium tuberculosis Strains with Different rpoB Mutations

| rpoB Mutation | This compound MIC Range (µg/mL) | Resistance Level | Reference |

| Wild-Type | <0.12 - 0.5 | Susceptible | [2] |

| His445Gln | 0.25 | Low-Level | [2] |

| Various Low-Level | 0.25 - 1.0 | Low-Level | [2] |

| Various High-Level | >16 | High-Level | [2] |

| S450L | ≥128 | High-Level | [10] |

| D435V | 1-8 | Low-Level | [10] |

| H445D/Y/R | ≥128 | High-Level | [10] |

Experimental Protocols

The elucidation of the molecular basis of this compound selectivity has been made possible through a variety of sophisticated experimental techniques. This section provides detailed protocols for some of the key methodologies.

Purification of Bacterial RNA Polymerase

Objective: To obtain highly pure and active RNA polymerase for use in in vitro assays and structural studies. This protocol is adapted for E. coli RNAP.

Materials:

-

E. coli strain overexpressing RNAP (e.g., BL21(DE3) with an expression plasmid)

-

Lysis buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.1 M NaCl, 1 mM PMSF)

-

Wash buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.5 M NaCl)

-

Elution buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.25 M NaCl, 0.5 M Imidazole)

-

Heparin-Sepharose column

-

Ni-NTA agarose column (if using a His-tagged construct)

-

Sonciator or French press

-

Centrifuge

Procedure:

-

Cell Culture and Lysis:

-

Grow the E. coli culture to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow for 3-4 hours at 30°C.

-

Harvest cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed.

-

-

Affinity Chromatography (for His-tagged RNAP):

-

Load the supernatant onto a Ni-NTA agarose column.

-

Wash the column extensively with wash buffer.

-

Elute the RNAP with elution buffer.

-

-

Heparin-Sepharose Chromatography:

-

Dilute the eluate from the Ni-NTA column to reduce the NaCl concentration.

-

Load the diluted sample onto a Heparin-Sepharose column.

-

Wash the column with a low-salt buffer.

-

Elute the RNAP with a linear gradient of NaCl (e.g., 0.1 M to 1 M).

-

-

Purity and Activity Assessment:

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer.

-

Determine the concentration and assess the enzymatic activity using an in vitro transcription assay.

-

In Vitro Transcription Assay to Determine IC50

Objective: To measure the inhibitory effect of this compound on the transcriptional activity of purified RNA polymerase.

Materials:

-

Purified RNA polymerase

-

DNA template with a known promoter (e.g., T7A1 promoter)

-

NTPs (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

This compound stock solution

-

Stop solution (formamide with loading dyes)

-

Denaturing polyacrylamide gel

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing transcription buffer, DNA template, and all NTPs except the radiolabeled one.

-

Aliquot the master mix into separate reaction tubes.

-

Add varying concentrations of this compound to each tube.

-

Add the purified RNA polymerase to each tube and incubate for 10 minutes at 37°C to allow for open complex formation.

-

-

Transcription Initiation:

-

Initiate the transcription reaction by adding the radiolabeled NTP.

-

Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding the stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.

-

-

Data Analysis:

-

Quantify the intensity of the full-length transcript bands for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of transcription.[11]

-

Site-Directed Mutagenesis of the rpoB Gene

Objective: To introduce specific mutations into the rpoB gene to study their effect on this compound resistance. This protocol is based on the QuikChange™ method.[12][13][14]

Materials:

-

Plasmid DNA containing the wild-type rpoB gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design:

-

Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.

-

Ensure the primers have a melting temperature (Tm) of ≥78°C.

-

-

Mutagenic PCR:

-

Set up a PCR reaction containing the plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical program would be:

-

Initial denaturation: 95°C for 30 seconds

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

-

Transformation and Selection:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on selective agar plates (e.g., containing an appropriate antibiotic).

-

Pick individual colonies and isolate the plasmid DNA.

-

-

Verification:

-

Verify the presence of the desired mutation by DNA sequencing.

-

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for key experimental procedures used in the study of this compound's interaction with RNA polymerase.

Conclusion

The selective inhibition of prokaryotic RNA polymerase by this compound is a classic example of targeted antimicrobial therapy. This selectivity is rooted in the distinct structural features of the this compound binding pocket in bacterial RNAP compared to its eukaryotic homologs. The in-depth understanding of this molecular basis, facilitated by the experimental approaches detailed in this guide, is crucial for the ongoing efforts to develop new rifamycin derivatives that can overcome existing resistance mechanisms. The provided quantitative data and detailed protocols serve as a practical resource for researchers aiming to contribute to this critical area of drug discovery. The continued investigation into the intricate interactions between antibiotics and their molecular targets will undoubtedly pave the way for the next generation of life-saving therapeutics.

References

- 1. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural mechanism for this compound inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What the Hel: recent advances in understanding this compound resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM Single Particle Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Purification of Bacterial RNA Polymerase: Tools and Protocols | Springer Nature Experiments [experiments.springernature.com]

- 8. Inhibition of RNA Polymerase by this compound and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.washington.edu [faculty.washington.edu]

- 13. agilent.com [agilent.com]

- 14. hpst.cz [hpst.cz]

The Off-Target Impact of Rifampicin: An In-Depth Technical Guide to its Effects on Host Mitochondrial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis, primarily targets bacterial DNA-dependent RNA polymerase. However, a growing body of evidence, dating back to the 1970s, reveals a significant off-target effect on host cell mitochondria. This technical guide provides a comprehensive overview of the impact of this compound on host mitochondrial RNA polymerase (POLRMT), detailing the molecular mechanisms of inhibition, downstream cellular consequences, and relevant experimental protocols. This document is intended to serve as a resource for researchers investigating drug-induced mitochondrial toxicity, scientists in drug development, and professionals seeking a deeper understanding of the pleiotropic effects of antimicrobial agents.

Introduction: this compound's Mitochondrial Liability

While highly effective against mycobacteria, this compound's therapeutic window is influenced by its interaction with host cellular machinery. Notably, this compound has been shown to inhibit the activity of the host's mitochondrial RNA polymerase, the sole enzyme responsible for transcribing the mitochondrial genome.[1][2][3][4][5] This inhibition disrupts the synthesis of essential mitochondrial messenger RNAs (mt-mRNAs), transfer RNAs (mt-tRNAs), and ribosomal RNAs (mt-rRNAs), which are critical for the production of protein subunits of the electron transport chain (ETC) and ATP synthase. The resulting mitochondrial dysfunction can lead to a cascade of adverse cellular events, including impaired energy metabolism, oxidative stress, and apoptosis.[6][7] Understanding the specifics of this off-target interaction is crucial for predicting and mitigating potential toxicities associated with this compound and for the development of safer antimicrobial therapies.

Mechanism of Action: Inhibition of Mitochondrial Transcription

This compound exerts its inhibitory effect on mitochondrial RNA polymerase in a concentration-dependent manner.[2] While the precise structural details of this compound's interaction with the single-subunit POLRMT are not as well-elucidated as its binding to the multi-subunit bacterial RNA polymerase, early studies demonstrated a direct inhibition of RNA synthesis in isolated rat liver mitochondria.[2][8] This inhibition leads to a reduction in the pool of mitochondrial transcripts, thereby compromising the synthesis of essential mitochondrial proteins.

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction:

Quantitative Data on this compound's Mitochondrial Effects

The downstream consequences of this inhibition, however, have been quantified in several studies. These effects are summarized in the table below.

| Parameter | Cell/System Type | This compound Concentration | Observed Effect | Reference |

| Mitochondrial RNA Synthesis | Isolated rat cardiac and hepatic mitochondria | Concentration-dependent | Inhibition | [2] |

| Mitochondrial Protein Synthesis | Rat thymocytes | Dose-dependent | Decrease | [9] |

| ATP Synthesis | Isolated rat cardiac and hepatic mitochondria | Not specified | Inhibition | [2] |

| Mitochondrial Membrane Potential | QSG7701 human hepatocyte cell line | 0.24 mM (72h) | Substantially lower | [10][11] |

| Reactive Oxygen Species (ROS) Production | QSG7701 human hepatocyte cell line | 0.24 mM (72h) | Bright luminescence (increase) | [10][11] |

| Cytochrome c Release | SPEV kidney epithelial cell line | Not specified | Observed | [1][3][4] |

| Apoptosis | QSG7701 human hepatocyte cell line | 0.24 mM (72h) | Increased proportion of apoptotic cells | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Isolation of Mitochondria from Cultured Cells

Objective: To obtain a purified mitochondrial fraction from cultured cells for downstream assays.

Workflow for Mitochondrial Isolation:

Materials:

-

Cultured cells (e.g., HepG2, HEK293T)

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM KCl, 0.15 mM MgCl2)

-

Hypertonic buffer (e.g., 2.5 M Sucrose)

-

Mitochondrial isolation buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Dounce homogenizer

-

Refrigerated centrifuge

Protocol:

-

Harvest cells grown to 70-80% confluency and wash the cell pellet with ice-cold PBS.[12][13][14]

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.[12]

-

Homogenize the swollen cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized for the cell type to ensure efficient cell lysis with minimal mitochondrial damage.[12][13]

-

Immediately after homogenization, add hypertonic buffer to restore isotonicity and prevent mitochondrial swelling.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[13]

-

Carefully collect the supernatant and transfer it to a new tube. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[13]

-

Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with mitochondrial isolation buffer.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications, such as an in vitro transcription assay or measurement of ATP synthesis.

In Vitro Mitochondrial Transcription Assay

Objective: To measure the synthesis of RNA by isolated mitochondria in the presence and absence of this compound.

Protocol (Non-Radioactive Click-Chemistry Approach): This protocol is adapted from a non-radioactive method utilizing click chemistry.[15][16][17]

Materials:

-

Isolated mitochondria

-

Transcription buffer (containing Tris-HCl, MgCl2, DTT, and NTPs: ATP, GTP, CTP)

-

Azide-modified UTP (e.g., 5-ethynyluridine-5'-triphosphate)

-

This compound stock solution

-

RNA purification kit

-

Click-chemistry reagents (e.g., a fluorescent alkyne)

-

Fluorescence plate reader or gel imaging system

Procedure:

-

Set up the in vitro transcription reaction in a microcentrifuge tube on ice. A typical reaction mixture includes isolated mitochondria, transcription buffer, and the azide-modified UTP.

-

Prepare a series of reactions with varying concentrations of this compound (and a vehicle control).

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for RNA synthesis.

-

Stop the reaction and purify the newly synthesized RNA using an RNA purification kit.

-

Perform a click-chemistry reaction by adding a fluorescent alkyne to the purified RNA. This will covalently attach the fluorescent probe to the azide-modified uracil incorporated into the RNA.

-

Quantify the amount of newly synthesized RNA by measuring the fluorescence intensity using a plate reader or by visualizing the RNA on a gel followed by densitometry.

-

Plot the percentage of inhibition of RNA synthesis against the this compound concentration to determine the IC50 value.

Measurement of Mitochondrial Protein Synthesis

Objective: To assess the impact of this compound on the synthesis of proteins encoded by the mitochondrial genome.

Protocol (Based on Dose-Response Inhibition): [9]

-

Culture cells (e.g., rat thymocytes or HepG2 cells) in appropriate media.

-

Treat the cells with a range of this compound concentrations for a specified duration.

-

Lyse the cells and isolate the mitochondrial fraction.

-

Measure the incorporation of a labeled amino acid (e.g., [35S]-methionine) into newly synthesized mitochondrial proteins by scintillation counting or autoradiography.

-

Normalize the results to the total protein concentration in each sample.

-

Plot the percentage of inhibition of protein synthesis against the this compound concentration to generate a dose-response curve.

Downstream Consequences of Mitochondrial RNA Polymerase Inhibition

The inhibition of mitochondrial transcription by this compound sets off a chain of events that compromise mitochondrial and cellular health.

Impaired Energy Metabolism

A direct consequence of reduced mitochondrial protein synthesis is the impaired assembly and function of the electron transport chain and ATP synthase. This leads to a decrease in cellular ATP production, which can have profound effects on energy-dependent cellular processes.[2]

Increased Oxidative Stress

Dysfunctional ETC complexes can lead to an increased leakage of electrons, which then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS).[10][11] This state of oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Induction of Apoptosis

The accumulation of ROS and the decrease in mitochondrial membrane potential can trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the intermembrane space into the cytosol, which then activates the caspase cascade, leading to programmed cell death.[1][3][4][6][7]

Conclusion and Future Directions

The off-target effect of this compound on host mitochondrial RNA polymerase is a critical consideration in its clinical use and in the development of new antimicrobial agents. The resulting mitochondrial dysfunction contributes to the drug's toxicity profile, particularly hepatotoxicity. This technical guide has summarized the current understanding of this phenomenon, provided relevant experimental protocols, and highlighted the key downstream cellular consequences.

Future research should focus on:

-

Quantitative Characterization: Determining the precise IC50 values of this compound and its derivatives for mitochondrial RNA polymerase from various species, including humans.

-

Structural Biology: Elucidating the three-dimensional structure of this compound in complex with POLRMT to understand the molecular basis of inhibition and guide the design of safer analogs.

-

Development of Safer Alternatives: Designing new rifamycin derivatives that exhibit high affinity for bacterial RNA polymerase but minimal interaction with the host mitochondrial enzyme.

By deepening our understanding of the molecular toxicology of existing drugs like this compound, the scientific community can work towards the development of more effective and safer therapies for infectious diseases.

References

- 1. Flowchart Creation [developer.mantidproject.org]

- 2. The effect of this compound on mitochondrial RNA polymerase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies with this compound on the stability of heart mitochondrial RNA [periodicos.capes.gov.br]

- 4. Understanding and Exploiting the Effect of Tuberculosis Antimicrobials on Host Mitochondrial Function and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Understanding and Exploiting the Effect of Tuberculosis Antimicrobials on Host Mitochondrial Function and Bioenergetics [frontiersin.org]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. Mitochondria are targets for the antituberculosis drug this compound in cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. This compound inhibition of protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial Damage and Drp1 Overexpression in this compound- and Isoniazid-induced Liver Injury Cell Model [xiahepublishing.com]

- 11. Mitochondrial Damage and Drp1 Overexpression in this compound- and Isoniazid-induced Liver Injury Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drexel.edu [drexel.edu]

- 13. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocols · Benchling [benchling.com]

- 15. Mitochondrial Transcription: A click-chemistry derived detection methodology forgoing the use of radiation in in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial Transcription: A Click-Chemistry Derived Detection Methodology Forgoing the Use of Radiation in <em>In Vitro</em> Analyses - ProQuest [proquest.com]

- 17. discovery.researcher.life [discovery.researcher.life]

Off-Target Effects of Rifampicin in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a cornerstone in the treatment of tuberculosis, exerts its primary therapeutic effect through the inhibition of bacterial DNA-dependent RNA polymerase.[1] However, its interaction with mammalian cells extends far beyond this intended target, leading to a complex profile of off-target effects. These effects, primarily driven by its potent activation of the pregnane X receptor (PXR), have significant implications for drug-drug interactions, cellular homeostasis, and potential toxicity. This guide provides a comprehensive technical overview of the core off-target effects of this compound in mammalian cells, detailing the underlying molecular mechanisms, experimental methodologies for their investigation, and quantitative data from key studies.

Core Off-Target Effects of this compound

The off-target effects of this compound are multifaceted, impacting several critical cellular processes. The most well-documented of these is the induction of drug-metabolizing enzymes and transporters through the activation of the nuclear receptor PXR.[2][3] Additionally, this compound exhibits significant immunomodulatory properties, influences cellular stress responses such as endoplasmic reticulum (ER) stress, and can induce mitochondrial dysfunction.[4][5][6]

Pregnane X Receptor (PXR) Activation and Induction of Drug Metabolism

This compound is a potent agonist of the human pregnane X receptor (PXR, NR1I2), a key transcriptional regulator of xenobiotic and endobiotic metabolism.[2][3] Upon binding this compound in the cytoplasm, PXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to PXR response elements in the promoter regions of target genes, leading to their transcriptional activation.[2]

The primary consequence of PXR activation by this compound is the induction of a wide array of genes involved in drug metabolism and transport. This includes Phase I cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, Phase II conjugation enzymes, and drug transporters like P-glycoprotein.[3][7] This induction accelerates the metabolism and clearance of numerous co-administered drugs, potentially leading to therapeutic failure.[1]

References

- 1. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Roles of this compound in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulating activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Involvement of endoplasmic reticulum stress in this compound-induced liver injury [frontiersin.org]

- 6. Mitochondria are targets for the antituberculosis drug this compound in cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]

Rifampicin's Role as an Inducer of Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of rifampicin's potent and well-documented role as an inducer of cytochrome P450 (CYP) enzymes. This compound's broad-spectrum inducing effects, primarily on CYP3A4, but also on other isoforms such as CYP2C8, CYP2C9, and CYP2B6, make it a critical compound of study in the fields of drug metabolism, pharmacokinetics, and drug-drug interactions.[1][2][3] Understanding the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound-mediated CYP induction is paramount for predicting and mitigating adverse drug reactions and ensuring therapeutic efficacy.

Molecular Mechanism of Induction: The Pregnane X Receptor (PXR) Pathway

The principal mechanism by which this compound induces CYP enzymes is through the activation of the nuclear receptor, Pregnane X Receptor (PXR), also known as NR1I2.[4][5] PXR functions as a xenobiotic sensor, detecting the presence of foreign substances and subsequently upregulating the expression of genes involved in their metabolism and elimination.[6]